molecular formula C10H13NO2 B13590700 2-Methyl-4-(pyridin-3-yl)butanoic acid

2-Methyl-4-(pyridin-3-yl)butanoic acid

Cat. No.: B13590700
M. Wt: 179.22 g/mol
InChI Key: BXIURIIDZFCFJD-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-3-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Methyl-4-(pyridin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation or microbial growth. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)butanoic acid: Similar structure but with the pyridine ring substituted at the 4-position.

    2-Methylbutanoic acid: Lacks the pyridine ring, making it less complex.

    4-Methyl-2,2’-bipyridine-4’-yl)butanoic acid: Contains a bipyridine structure, adding to its complexity.

Uniqueness

2-Methyl-4-(pyridin-3-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5H2,1H3,(H,12,13)

InChI Key

BXIURIIDZFCFJD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN=CC=C1)C(=O)O

Origin of Product

United States

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